Calciuml-5-methyltetrahydrofolate
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Overview
Description
Calcium L-5-methyltetrahydrofolate is a synthetic derivative of folic acid, which is the predominant, naturally occurring form of folate. It is commonly used as a nutrient supplement in dietary supplements, foods for special dietary uses, and other foods. This compound is known for its stability and bioavailability, making it a preferred alternative to folic acid in various applications .
Preparation Methods
Calcium L-5-methyltetrahydrofolate is synthesized by reducing folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt. One method involves the reduction of folic acid using sodium borohydride, condensation with formaldehyde, and further reduction with sodium borohydride to produce L-5-methyltetrahydrofolate, which is then crystallized as the calcium salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Calcium L-5-methyltetrahydrofolate undergoes various chemical reactions, including:
Reduction: The reduction of folic acid to tetrahydrofolic acid using sodium borohydride.
Methylation: The methylation of tetrahydrofolic acid to form 5-methyltetrahydrofolate.
Crystallization: The diastereoselective crystallization of 5-methyltetrahydrofolate as its calcium salt.
Common reagents used in these reactions include sodium borohydride, formaldehyde, and calcium salts. The major product formed from these reactions is calcium L-5-methyltetrahydrofolate .
Scientific Research Applications
Calcium L-5-methyltetrahydrofolate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular metabolism and as a cofactor in enzymatic reactions.
Medicine: Used in dietary supplements to improve folate status, particularly during pregnancy to reduce the risk of neural tube defects.
Industry: Used in the fortification of foods and as a stable form of folate in various nutritional products.
Mechanism of Action
Calcium L-5-methyltetrahydrofolate exerts its effects by participating in the folate cycle. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and is used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases (also called methionine synthases). This process is crucial for maintaining proper cellular function and preventing the accumulation of homocysteine, which is associated with various health issues .
Comparison with Similar Compounds
Calcium L-5-methyltetrahydrofolate is often compared with folic acid, the synthetic form of folate. While both compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses, calcium L-5-methyltetrahydrofolate has some advantages:
Bioavailability: It is more readily absorbed and utilized by the body compared to folic acid.
Stability: It is more stable in various formulations, making it suitable for use in supplements and fortified foods.
Reduced Interaction with Drugs: It has a reduced interaction with drugs that inhibit dihydrofolate reductase, making it a safer option for individuals on certain medications.
Similar compounds include:
Folic Acid: The synthetic form of folate used in supplements and fortified foods.
Levomefolic Acid: Another form of folate used in various medical applications.
Properties
Molecular Formula |
C40H48CaN14O12 |
---|---|
Molecular Weight |
957.0 g/mol |
IUPAC Name |
calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2 |
InChI Key |
JMNIIIQOMSQWJN-UHFFFAOYSA-L |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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